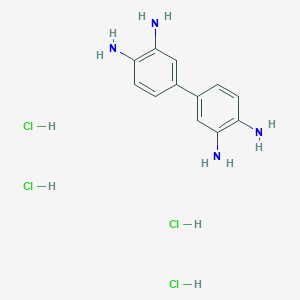

3,3'-Diaminobenzidine tetrahydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

4-(3,4-diaminophenyl)benzene-1,2-diamine;tetrahydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4.4ClH/c13-9-3-1-7(5-11(9)15)8-2-4-10(14)12(16)6-8;;;;/h1-6H,13-16H2;4*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJDSORYAHBAGPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=C(C=C2)N)N)N)N.Cl.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18Cl4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7021312 | |

| Record name | 3,3',4,4'-Tetraaminobiphenyl tetrahydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [HSDB] Grey to purple-brown powder; [MSDSonline] | |

| Record name | 3,3'-Diaminobenzidine tetrahydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7356 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Solid | |

CAS No. |

7411-49-6, 868272-85-9 | |

| Record name | 3,3'-Diaminobenzidine tetrahydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007411496 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [1,1'-Biphenyl]-3,3',4,4'-tetramine, hydrochloride (1:4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,3',4,4'-Tetraaminobiphenyl tetrahydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Biphenyl-3,3',4,4'-tetrayltetraammonium tetrachloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.199 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3-Diaminobenzidine tetrahydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3'-DIAMINOBENZIDINE TETRAHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26I0SJP460 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,3'-DIAMINOBENZIDINE TETRAHYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5079 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

178-180 °C | |

| Record name | 3,3'-DIAMINOBENZIDINE TETRAHYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5079 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

A Technical Guide to 3,3'-Diaminobenzidine (DAB) Tetrahydrochloride: Applications and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3'-Diaminobenzidine (DAB) is an organic compound, a derivative of benzidine, that has become an indispensable tool in molecular biology and pathology.[1] In its water-soluble tetrahydrochloride form, DAB is most widely recognized as a chromogenic substrate for horseradish peroxidase (HRP) in various immunoenzymatic staining techniques.[1][2] Its utility stems from the reaction catalyzed by HRP, which converts the soluble, colorless DAB into a highly stable, intensely brown, and insoluble polymer precipitate at the site of the target antigen.[3][4] This reaction product is resistant to alcohol and other organic solvents, allowing for flexible counterstaining and permanent mounting of samples.[5][6] Due to its robustness, sensitivity, and the distinct color it produces, DAB is the most frequently used chromogen for immunohistochemistry (IHC).[4][6][7] Its applications extend to immunoblotting and electron microscopy, making it a versatile reagent for visualizing nucleic acids and proteins.[1][2]

Mechanism of Action: The HRP-DAB Reaction

The core of DAB's function lies in its interaction with horseradish peroxidase (HRP) and hydrogen peroxide (H₂O₂). HRP, an enzyme commonly conjugated to secondary antibodies, catalyzes the transfer of electrons from the DAB substrate to hydrogen peroxide.[8][9] This oxidation of DAB results in a highly reactive intermediate that polymerizes to form a dark brown, insoluble precipitate.[4][9] This precipitate is deposited precisely at the location of the HRP enzyme, thereby providing a visual marker for the target antigen. The reaction can be stopped by simply washing with water.[9] The intensity of the brown stain generally indicates a higher level of the target protein in a standardized experiment.[10]

Core Applications

Immunohistochemistry (IHC)

DAB is the quintessential chromogen for IHC, used to visualize the distribution and localization of specific proteins within tissue sections.[6][11] The indirect IHC method, which offers significant signal amplification, is most common. It involves an unlabeled primary antibody that binds to the target antigen, followed by an HRP-labeled secondary antibody that binds to the primary antibody. The subsequent addition of the DAB substrate solution leads to the formation of the brown precipitate at the antigen site.

Western Blotting (Immunoblotting)

In Western blotting, DAB provides a sensitive and straightforward method for the colorimetric detection of proteins immobilized on a membrane (e.g., nitrocellulose or PVDF). After the membrane is probed with primary and HRP-conjugated secondary antibodies, it is incubated with a DAB/H₂O₂ solution. This results in the formation of brown precipitate bands at the location of the target protein, allowing for its identification.[12][13]

Electron Microscopy (EM)

The DAB reaction product possesses the unique property of being osmiophilic, meaning it can be chelated with osmium tetroxide.[14] This reaction creates an electron-dense precipitate, making it visible under an electron microscope for ultrastructural analysis.[3][15] This allows researchers to pinpoint the subcellular localization of antigens with high resolution. Additionally, a technique known as DAB photooxidation can be used to convert fluorescent signals into these electron-dense precipitates, bridging light and electron microscopy.[16]

Quantitative Data Summary

The following tables summarize typical concentrations and conditions for the use of DAB. Note that optimal conditions should be determined empirically for each specific system.[8]

| Table 1: Typical Reagent Concentrations for DAB Staining | |

| Reagent | Typical Working Concentration |

| DAB (3,3'-Diaminobenzidine) | 0.3 - 1.0 mg/mL (e.g., 0.05%)[13][17][18] |

| Hydrogen Peroxide (H₂O₂) | 0.003% - 0.03% (e.g., 0.015%)[17][18] |

| Buffer | Tris-Buffered Saline (TBS) or Phosphate-Buffered Saline (PBS), pH 7.2-7.6[18] |

| Metal Enhancers (Optional) | Nickel Chloride (NiCl₂) or Cobalt Chloride (CoCl₂)[5][19] |

| Table 2: Typical Incubation Times & Conditions | | | :--- | :--- | :--- | | Step | Incubation Time | Temperature | | Endogenous Peroxidase Quenching | 10 - 30 minutes[8] | Room Temperature | | Blocking (e.g., Normal Serum, BSA) | 30 - 60 minutes[12][20] | Room Temperature | | Primary Antibody | 1 - 2 hours or Overnight[12][20] | Room Temp or 4°C | | HRP-conjugated Secondary Antibody | 30 - 60 minutes[8][12] | Room Temperature | | DAB Substrate Development | 2 - 15 minutes (monitor visually)[8][12][21] | Room Temperature |

| Table 3: DAB Signal Enhancement with Metal Ions | | | :--- | :--- | :--- | | Metal Ion | Effect on Precipitate | Application Note | | Nickel (Ni) | Changes color from brown to a blue-black or gray-black[9][19] | Increases signal intensity and provides color contrast for double-labeling studies. | | Cobalt (Co) | Changes color to blue-black[2][9] | Used to intensify the final stain. | | Silver (Ag) | Enhances signal for microscopy[15] | Can be used in combination with other metals like gold.[15] | | Copper (Cu) | Can intensify the brown/black signal[2][22] | Used to enhance the final reaction product. |

Experimental Protocols

Detailed Protocol for Immunohistochemistry (IHC) using DAB

This protocol provides a general guideline for staining formalin-fixed, paraffin-embedded (FFPE) tissue sections.

-

Deparaffinization and Rehydration:

-

Antigen Retrieval:

-

This step is crucial for FFPE tissues as fixation can mask epitopes.[23][24]

-

Heat-Induced Epitope Retrieval (HIER) is common: Immerse slides in a retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0) and heat to 95-100°C for 20-30 minutes.[25] Allow slides to cool in the buffer for 20 minutes at room temperature.

-

Rinse slides in wash buffer (e.g., PBS-T).[8]

-

-

Quenching Endogenous Peroxidase Activity:

-

Blocking Non-Specific Binding:

-

Primary Antibody Incubation:

-

Washing:

-

Rinse slides 3 times in wash buffer for 5 minutes each to remove unbound primary antibody.[12]

-

-

Secondary Antibody Incubation:

-

Washing:

-

Rinse slides 3 times in wash buffer for 5 minutes each.[12]

-

-

DAB Substrate Preparation and Development:

-

Prepare the DAB working solution immediately before use by mixing the DAB chromogen concentrate with the substrate buffer containing H₂O₂, according to the kit manufacturer's instructions.[12][18]

-

Cover the tissue section with the DAB solution and incubate for 2-10 minutes.[12] Monitor the color development closely under a microscope.

-

Stop the reaction by immersing the slides in distilled water.[5]

-

-

Counterstaining (Optional):

-

To visualize tissue morphology, counterstain the nuclei by immersing slides in a stain like Hematoxylin for 1-2 minutes.[18]

-

"Blue" the sections in running tap water or a bluing reagent.

-

-

Dehydration and Mounting:

-

Dehydrate the sections through graded alcohols (e.g., 70%, 95%, 100% ethanol).

-

Clear in xylene and permanently mount with a coverslip using a xylene-based mounting medium.[3]

-

Visualization of a Signaling Pathway: MAPK/ERK Pathway

IHC with DAB staining is a powerful tool for studying signaling pathways in the context of tissue architecture, which is critical in cancer research and drug development. For example, the MAPK/ERK pathway is frequently dysregulated in cancer. IHC can be used to visualize the expression and localization of key proteins like phosphorylated ERK (p-ERK). Nuclear localization of p-ERK is an indicator of pathway activation. A positive DAB stain for p-ERK in the nucleus of tumor cells can provide valuable diagnostic and prognostic information.

Safety and Handling

3,3'-Diaminobenzidine tetrahydrochloride is a hazardous substance and must be handled with appropriate caution. It is suspected of causing genetic defects and cancer.[26][27][28]

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses, and a lab coat.[29][30]

-

Handling: Handle in a well-ventilated area or a fume hood to avoid inhaling dust.[27][29] Avoid contact with skin and eyes.[28] Do not eat, drink, or smoke in the handling area.[29][30]

-

Storage: Store in a cool, dry, well-ventilated place, away from light and moisture, in a tightly sealed container.[28][30]

-

Disposal: Dispose of waste and contaminated materials according to local, state, and federal regulations. Do not allow spillage to enter drains or waterways.[26][29]

-

Accidental Exposure: In case of skin contact, wash thoroughly with soap and water.[28] For eye contact, rinse cautiously with water for several minutes.[26] If inhaled, move to fresh air.[28] Seek medical attention if symptoms persist.[26]

References

- 1. 3,3'-Diaminobenzidine - Wikipedia [en.wikipedia.org]

- 2. 3,3-Diaminobenzidine (DAB) tetrahydrochloride | IHC staining agent | Hello Bio [hellobio.com]

- 3. sinobiological.com [sinobiological.com]

- 4. diagnostics.roche.com [diagnostics.roche.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. What are the applications of 3,3'-Diaminobenzidine (DAB)? | AAT Bioquest [aatbio.com]

- 7. What are the common chromogens used in immunohistochemistry (IHC)? | AAT Bioquest [aatbio.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. youtube.com [youtube.com]

- 10. Comparison of Semi-Quantitative Scoring and Artificial Intelligence Aided Digital Image Analysis of Chromogenic Immunohistochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Immunohistochemistry (IHC): The Complete Guide | Antibodies.com [antibodies.com]

- 12. reportergene.com [reportergene.com]

- 13. researchgate.net [researchgate.net]

- 14. Chromogenic Western Blotting Substrates | Thermo Fisher Scientific - HK [thermofisher.com]

- 15. Heavy Metal Enhancement Technique for Diaminobenzidine in Immunohistochemistry Enables Ultrastructural Observation by Low-vacuum Scanning Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Combined Light and Electron Microscopy using Diaminobenzidine Photooxidation to Monitor Trafficking of Lipids Derived from Lipoprotein Particles - PMC [pmc.ncbi.nlm.nih.gov]

- 17. media.addgene.org [media.addgene.org]

- 18. Protocol for DAB Peroxidase Substrate Solution (Brown) - IHC WORLD [ihcworld.com]

- 19. youtube.com [youtube.com]

- 20. Immunohistochemistry (IHC): Experimental Protocols and Troubleshooting Guide_AntibodySystem [antibodysystem.com]

- 21. m.youtube.com [m.youtube.com]

- 22. interchim.fr [interchim.fr]

- 23. The Typical Immunohistochemistry Workflow - Nordic Biosite [nordicbiosite.com]

- 24. Immunohistochemistry (IHC) Workflow | Rockland [rockland.com]

- 25. 免疫組織化学に関する概要 | Thermo Fisher Scientific - JP [thermofisher.com]

- 26. carlroth.com:443 [carlroth.com:443]

- 27. carlroth.com:443 [carlroth.com:443]

- 28. lobachemie.com [lobachemie.com]

- 29. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 30. dojindo.com [dojindo.com]

The Core Principles of 3,3'-Diaminobenzidine (DAB) Tetrahydrochloride in Immunohistochemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles and applications of 3,3'-Diaminobenzidine (DAB) tetrahydrochloride in immunohistochemistry (IHC). It is designed to offer an in-depth understanding of the core mechanisms, detailed experimental protocols, and data interpretation for researchers, scientists, and professionals in drug development.

Introduction to DAB in Immunohistochemistry

3,3'-Diaminobenzidine (DAB) is a widely used chromogen in immunohistochemistry for the visualization of specific antigens in tissue sections.[1][2] Its utility lies in its ability to produce a stable, insoluble, dark brown precipitate at the site of a target antigen, which can be easily visualized under a light microscope.[3][4][5] This reaction is catalyzed by the enzyme horseradish peroxidase (HRP), which is typically conjugated to a secondary antibody that binds to a primary antibody specific to the antigen of interest.[1][6]

The principle of IHC involves a series of specific binding events. First, a primary antibody specifically recognizes and binds to the target antigen within the tissue. Subsequently, a secondary antibody, which is conjugated to an enzyme like HRP, binds to the primary antibody. The addition of the DAB substrate, in the presence of hydrogen peroxide (H₂O₂), initiates an enzymatic reaction.[3][4]

The Chemical Reaction of DAB

The core of DAB staining is an enzyme-substrate reaction. HRP, in the presence of its substrate hydrogen peroxide, oxidizes the DAB.[3][7] This oxidation process leads to the polymerization of DAB, forming an insoluble, electron-dense, brown-colored polymer.[8] This polymer precipitates precisely at the location of the HRP enzyme, thereby marking the location of the target antigen.[9] The resulting brown stain is highly stable and resistant to alcohol, clearing agents, and heat, making it compatible with various counterstaining and mounting procedures.[3]

The overall reaction can be summarized as follows:

DAB (soluble, colorless) + H₂O₂ --(HRP)--> Oxidized DAB (insoluble, brown precipitate) + H₂O

Key Components of the DAB-Based IHC System

A successful DAB staining protocol relies on the interplay of several key reagents:

-

Primary Antibody: A highly specific antibody that recognizes and binds to the target antigen.

-

Secondary Antibody-HRP Conjugate: An antibody that binds to the primary antibody and is covalently linked to the HRP enzyme.

-

3,3'-Diaminobenzidine (DAB) Tetrahydrochloride: The chromogenic substrate that is oxidized by HRP.[1]

-

Hydrogen Peroxide (H₂O₂): The substrate for the HRP enzyme, which is required for the oxidation of DAB.[3][4]

-

Buffer Solutions: Used for washing steps to remove unbound antibodies and reagents, minimizing background staining.

Quantitative Analysis of DAB Staining

While DAB staining is excellent for localizing antigens, its quantification can be challenging. The enzymatic reaction is time-sensitive and can be difficult to control precisely, which can lead to variability in staining intensity.[10] Therefore, DAB-based IHC is often considered a semi-quantitative rather than a purely quantitative technique.[10]

However, several methods are employed to obtain quantitative or semi-quantitative data from DAB-stained slides:

-

H-Score (Histoscore): This method combines the assessment of staining intensity (e.g., negative, weak, moderate, strong) with the percentage of positively stained cells at each intensity level.[11] The final H-score provides a numerical value that reflects the overall protein expression.

-

Area-based Quantification: This involves measuring the total area of the tissue that is positively stained with DAB.[10] Software tools can be used to automate this process.

-

Cell Counting: In some cases, the number of positively stained cells within a defined area can be counted.[10]

It's important to note that for any quantitative analysis, consistent and well-controlled staining procedures are crucial to ensure the reliability of the results.

Table 1: Comparison of Quantitative Approaches for DAB Staining

| Method | Principle | Advantages | Disadvantages |

| H-Score | Combines staining intensity and percentage of positive cells.[11] | Provides a more nuanced assessment of protein expression. | Can be subjective and time-consuming if performed manually. |

| Area-based Quantification | Measures the total area of positive staining.[10] | Objective and can be automated with image analysis software. | Does not differentiate between staining intensity levels. |

| Cell Counting | Counts the number of positively stained cells.[10] | Straightforward and easy to interpret. | May not be suitable for all tissue types or staining patterns. |

Detailed Experimental Protocol for DAB Staining in IHC

The following is a generalized protocol for DAB staining of formalin-fixed, paraffin-embedded (FFPE) tissue sections. Optimization of incubation times, antibody concentrations, and other parameters may be necessary for specific antibodies and tissue types.

Materials:

-

FFPE tissue sections on slides

-

Xylene

-

Ethanol (100%, 95%, 70%)

-

Deionized water

-

Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)

-

Hydrogen peroxide (3%)

-

Blocking buffer (e.g., normal goat serum in PBS)

-

Primary antibody

-

Biotinylated secondary antibody

-

Streptavidin-HRP conjugate

-

DAB substrate kit (containing DAB chromogen and buffer)

-

Hematoxylin counterstain

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 x 5 minutes).

-

Immerse slides in 100% ethanol (2 x 3 minutes).

-

Immerse slides in 95% ethanol (1 x 3 minutes).

-

Immerse slides in 70% ethanol (1 x 3 minutes).

-

Rinse slides in deionized water.

-

-

Antigen Retrieval:

-

Immerse slides in pre-heated antigen retrieval buffer.

-

Heat the slides (e.g., in a microwave, pressure cooker, or water bath) according to the primary antibody datasheet.

-

Allow slides to cool to room temperature.

-

Rinse slides in wash buffer (e.g., PBS).

-

-

Peroxidase Blocking:

-

Incubate sections with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.[12]

-

Rinse slides with wash buffer.

-

-

Blocking:

-

Incubate sections with blocking buffer for 30-60 minutes to prevent non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Incubate sections with the primary antibody (diluted in blocking buffer) overnight at 4°C or for 1-2 hours at room temperature.

-

Rinse slides with wash buffer.

-

-

Secondary Antibody Incubation:

-

Incubate sections with the biotinylated secondary antibody for 30-60 minutes at room temperature.

-

Rinse slides with wash buffer.

-

-

Streptavidin-HRP Incubation:

-

Incubate sections with streptavidin-HRP conjugate for 30 minutes at room temperature.

-

Rinse slides with wash buffer.

-

-

DAB Substrate Reaction:

-

Prepare the DAB working solution according to the manufacturer's instructions.

-

Incubate sections with the DAB solution for 2-10 minutes, or until the desired brown color intensity is achieved. Monitor the reaction under a microscope.[12]

-

Rinse slides with deionized water to stop the reaction.

-

-

Counterstaining:

-

Counterstain sections with hematoxylin for 30-60 seconds to visualize cell nuclei.

-

Rinse slides with water.

-

"Blue" the hematoxylin by dipping the slides in a weak alkaline solution (e.g., Scott's tap water substitute) or running tap water.

-

-

Dehydration and Mounting:

-

Dehydrate the sections through graded ethanol solutions (70%, 95%, 100%).

-

Clear the sections in xylene.

-

Mount a coverslip using a permanent mounting medium.

-

Visualizations

Signaling Pathway Example: Detection of a Nuclear Protein

Caption: Simplified signaling pathway for nuclear antigen detection using DAB in IHC.

Experimental Workflow for DAB Immunohistochemistry

Caption: Step-by-step experimental workflow for DAB-based immunohistochemistry.

Logical Relationship of IHC Components

Caption: Logical relationships between the key components in a DAB-IHC experiment.

References

- 1. 3,3-Diaminobenzidine (DAB) tetrahydrochloride | IHC staining agent | Hello Bio [hellobio.com]

- 2. 3,3'-Diaminobenzidine - Wikipedia [en.wikipedia.org]

- 3. sinobiological.com [sinobiological.com]

- 4. DAB Immunohistochemistry (IHC) Staining for Stereological Analysis [protocols.io]

- 5. nbinno.com [nbinno.com]

- 6. scbt.com [scbt.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. 3,3′-Diaminobenzidine staining interferes with PCR-based DNA analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. zyagen.com [zyagen.com]

- 10. researchgate.net [researchgate.net]

- 11. Deep learning-based H-score quantification of immunohistochemistry-stained images - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Chromogenic IHC Staining Protocol of Paraffin-embedded Tissue: R&D Systems [rndsystems.com]

The Core Mechanism of DAB Substrate in Western Blotting: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the working mechanism and application of 3,3'-Diaminobenzidine (DAB) as a chromogenic substrate in Western blotting. It is designed to offer researchers, scientists, and professionals in drug development a detailed understanding of the underlying principles, quantitative aspects, and practical protocols for utilizing DAB in protein detection.

Introduction to Western Blotting and Chromogenic Detection

Western blotting is a cornerstone technique in molecular biology for the detection and semi-quantitative analysis of specific proteins within a complex mixture.[1] The method involves the separation of proteins by size via gel electrophoresis, their transfer to a solid support membrane, and subsequent detection using specific antibodies.[2][3] Chromogenic detection, a widely used method in Western blotting, relies on the enzymatic conversion of a soluble, colorless substrate into an insoluble, colored precipitate at the site of the target protein.[4][5] Among the various chromogenic substrates, 3,3'-Diaminobenzidine (DAB) remains a popular choice due to its reliability, stability, and cost-effectiveness.[6][7]

The Working Mechanism of DAB Substrate

The detection of proteins using a DAB substrate is contingent on an enzymatic reaction catalyzed by Horseradish Peroxidase (HRP). HRP is a stable enzyme commonly conjugated to secondary antibodies in Western blotting.[8] The core of the DAB working mechanism lies in the HRP-mediated oxidation of DAB in the presence of hydrogen peroxide (H₂O₂).[9]

This enzymatic reaction involves the transfer of electrons from the DAB molecule to hydrogen peroxide, which is reduced to water.[9] The resulting oxidized DAB molecules are highly reactive and undergo polymerization to form an insoluble, brown-colored precipitate.[10] This precipitate deposits directly onto the membrane at the location of the HRP-conjugated antibody, thereby marking the presence of the target protein.[11]

The color intensity of the brown precipitate is proportional to the amount of HRP enzyme present, which in turn corresponds to the abundance of the target protein.[12] This allows for the semi-quantitative estimation of protein expression levels.[4]

Caption: Enzymatic reaction and polymerization of DAB.

Quantitative Aspects of DAB Detection

While often considered a qualitative or semi-quantitative method, understanding the quantitative parameters of DAB detection is crucial for experimental design and data interpretation.

| Parameter | Typical Value(s) | Notes |

| Detection Limit | 100 - 500 pg | Less sensitive than enhanced chemiluminescence (ECL) which can detect picogram to femtogram levels.[13][14] |

| Optimal DAB Concentration | 0.5 - 1.0 mg/mL | Higher concentrations may lead to increased background.[15] |

| Optimal H₂O₂ Concentration | 0.01% - 0.03% (v/v) | Excess H₂O₂ can inhibit HRP activity.[15] |

| Typical Incubation Time | 5 - 30 minutes | Reaction progress should be monitored to avoid overdevelopment and high background.[9] |

Detailed Experimental Protocol for Western Blotting with DAB Detection

This protocol outlines the key steps for performing a Western blot with chromogenic detection using DAB.

Reagents and Buffers

-

Lysis Buffer (e.g., RIPA Buffer): 150 mM NaCl, 1.0% NP-40 or 0.1% Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS, 50 mM Tris-HCl, pH 8.0. Add protease inhibitors fresh.[3]

-

2X Laemmli Sample Buffer: 4% SDS, 10% 2-mercaptoethanol, 20% glycerol, 0.004% bromophenol blue, 0.125 M Tris-HCl, pH 6.8.[3]

-

Running Buffer (1X): 25 mM Tris base, 190 mM glycine, 0.1% SDS, pH 8.3.[3]

-

Transfer Buffer (1X): 25 mM Tris base, 190 mM glycine, 20% methanol, pH 8.3.[2]

-

Tris-Buffered Saline with Tween 20 (TBST): 20 mM Tris, 150 mM NaCl, 0.05% Tween 20, pH 7.5.[2]

-

Blocking Buffer: 5% (w/v) non-fat dry milk or bovine serum albumin (BSA) in TBST.[16]

-

DAB Substrate Solution (prepare fresh): Dissolve 50 mg of DAB in 100 ml of TBS. Immediately before use, add 10 µl of 30% H₂O₂.[11] Caution: DAB is a suspected carcinogen; handle with appropriate personal protective equipment.[11]

Experimental Workflow

Caption: A typical workflow for Western blotting with DAB detection.

Procedure:

-

Sample Preparation and Electrophoresis:

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[2]

-

-

Immunodetection:

-

Block the membrane for 1-2 hours at room temperature or overnight at 4°C with blocking buffer to prevent non-specific antibody binding.[17]

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[3]

-

Wash the membrane three times for 5-10 minutes each with TBST.[3]

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[3]

-

Wash the membrane three times for 10 minutes each with TBST.[3]

-

-

Chromogenic Detection:

-

Incubate the membrane in the freshly prepared DAB substrate solution until the desired band intensity is achieved (typically 5-15 minutes).[9] Monitor the reaction closely to prevent overdevelopment.[11]

-

Stop the reaction by washing the membrane extensively with deionized water.[8]

-

Image the blot for documentation and analysis.

-

Advantages and Disadvantages of DAB Substrate

Caption: Key advantages and disadvantages of using DAB substrate.

Troubleshooting Common Issues

| Issue | Possible Cause(s) | Suggested Solution(s) |

| High Background | - Insufficient blocking- Antibody concentration too high- Overdevelopment with DAB | - Increase blocking time or use a different blocking agent.- Optimize primary and secondary antibody concentrations.- Reduce DAB incubation time and monitor closely.[18] |

| Weak or No Signal | - Inactive HRP enzyme- Incorrect antibody dilution- Insufficient protein transfer | - Use fresh HRP-conjugated antibody.- Optimize antibody dilutions.- Verify transfer efficiency with Ponceau S staining.[19] |

| "Spotty" or Uneven Staining | - Aggregated DAB precipitate- Contaminated buffers | - Filter the DAB solution before use.- Use freshly prepared, filtered buffers.[3] |

Conclusion

DAB remains a robust and widely used substrate for chromogenic detection in Western blotting. Its straightforward protocol, stable signal, and cost-effectiveness make it an attractive option for many research applications. However, researchers should be mindful of its limitations, particularly its lower sensitivity compared to chemiluminescent methods and the challenges associated with precise quantification and membrane reprobing. By understanding the core mechanism, optimizing experimental conditions, and being aware of potential pitfalls, scientists can effectively leverage DAB for reliable protein detection in their Western blotting workflows.

References

- 1. antibodiesinc.com [antibodiesinc.com]

- 2. bosterbio.com [bosterbio.com]

- 3. docs.abcam.com [docs.abcam.com]

- 4. Chromogenic detection in western blotting | Abcam [abcam.com]

- 5. goldbio.com [goldbio.com]

- 6. revvity.com [revvity.com]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 11. researchgate.net [researchgate.net]

- 12. cytivalifesciences.com [cytivalifesciences.com]

- 13. Western Blot Substrates and Substrate Kits | Fisher Scientific [fishersci.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 17. An overview of technical considerations for Western blotting applications to physiological research - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Immunohistochemistry (IHC) Tips [immunohistochemistry.us]

- 19. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]

An In-depth Technical Guide to the Chemical Properties of 3,3'-Diaminobenzidine (DAB) Tetrahydrochloride Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 3,3'-Diaminobenzidine (DAB) Tetrahydrochloride Hydrate, a crucial chromogenic substrate in various biological and diagnostic applications. This document details its physicochemical characteristics, stability, and reactivity, along with established experimental protocols for its use.

Core Chemical and Physical Properties

3,3'-Diaminobenzidine (DAB) Tetrahydrochloride Hydrate is a water-soluble derivative of diaminobenzidine.[1][2] It is widely utilized as a chromogen in immunohistochemistry (IHC), Western blotting, and in situ hybridization (FISH) applications.[3][4][5] The tetrahydrochloride hydrate form offers enhanced solubility in aqueous buffers, which is critical for consistent performance in staining protocols.[6]

| Property | Value | Source(s) |

| Synonyms | DAB HCl, 3,3′,4,4′-Tetraaminobiphenyl tetrahydrochloride, 3,3,4,4-Biphenyltetramine tetrahydrochloride hydrate | [7][8] |

| Molecular Formula | C₁₂H₁₄N₄ · 4HCl · xH₂O | [7][8] |

| Molecular Weight | 360.11 g/mol (anhydrous basis) | [1][7][8][9] |

| Appearance | White to light brown, grey, or faint red powder, crystals, or chunks | [3][4][5] |

| Melting Point | 280 °C | [3][5] |

| Solubility | Soluble in water (up to 50 mg/mL) and DMSO (54 mg/mL).[3][5][10] Insoluble in ethanol.[10] | |

| Storage Temperature | -20°C, protected from light and moisture | [1][3][5][7] |

Stability and Reactivity

DAB tetrahydrochloride hydrate is sensitive to light and moisture.[8] The powder form can turn brown upon oxidation from atmospheric oxygen, rendering it less effective or unusable.[11] Therefore, it is crucial to store it in a desiccated environment at the recommended -20°C.[1][3][7][11]

Solutions of DAB should ideally be prepared fresh for immediate use to ensure reproducibility.[3][7] If necessary, solutions can be stored in the dark under refrigeration for short periods (e.g., overnight), though this may compromise results.[3][7] Some literature suggests that DAB solutions in Tris-buffered saline (pH 7.6) at 0.6 mg/mL may be stable for several weeks at 4°C, or that solutions can be stored at -20°C.[3][7] The material is incompatible with strong oxidizing agents.[8]

Mechanism of Action in Peroxidase-Based Assays

The primary application of DAB is in the visualization of peroxidase activity, most commonly Horseradish Peroxidase (HRP), which is often conjugated to antibodies in immunoassays.[4][7] In the presence of hydrogen peroxide (H₂O₂), HRP catalyzes the oxidation of DAB.[2] This reaction results in the formation of an insoluble, brown-colored polymer at the site of the peroxidase activity.[2][4][7] This precipitate is highly stable and resistant to alcohol and fading, making it suitable for permanent archival of stained slides.[6][12]

The intensity of the brown stain can be enhanced by the addition of metal ions such as nickel, cobalt, or silver.[1][2][7] For instance, the addition of nickel chloride results in a blue-black precipitate, offering a color contrast in double-staining protocols.

Experimental Protocols

4.1. Preparation of DAB Substrate Solution for Immunohistochemistry

This protocol is a general guideline and may require optimization for specific applications.

-

Prepare Buffer: Use a Tris-buffered saline (TBS) at pH 7.6.

-

Dissolve DAB: Carefully weigh 10 mg of DAB tetrahydrochloride hydrate and dissolve it in 15 mL of the TBS buffer.[3][7] This creates a DAB concentration of approximately 0.67 mg/mL.

-

Add Hydrogen Peroxide: Immediately before use, add 12 µL of fresh 30% hydrogen peroxide to the DAB solution.[3][7]

-

Filter (Optional): If the solution is not entirely clear, it can be filtered through a 0.2 µm filter.[3][7]

-

Application: Apply the final substrate solution to the tissue section following incubation with an HRP-conjugated antibody and appropriate washing steps.

-

Monitor: Observe the development of the brown color under a microscope. Stop the reaction by rinsing with buffer once the desired staining intensity is achieved.

Enhancement (Optional): To enhance the signal, a 0.3% (w/v) nickel chloride solution can be prepared. Add 1 mL of this nickel solution to 9 mL of the prepared DAB solution.[3]

Safety and Handling

DAB tetrahydrochloride hydrate is classified as a suspected mutagen (Category 2) and a potential carcinogen (Category 1B).[8][13] Therefore, it must be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Always wear protective gloves, a lab coat, and eye protection.[8]

-

Handling: Handle the powder in a chemical fume hood to avoid inhalation of dust.[8] Avoid contact with skin and eyes.[8]

-

Disposal: Dispose of waste according to local, regional, and national regulations for hazardous materials.[8]

This guide provides a foundational understanding of the chemical properties and applications of DAB tetrahydrochloride hydrate. For specific research and development purposes, further optimization of protocols and adherence to safety guidelines are essential.

References

- 1. goldbio.com [goldbio.com]

- 2. 3,3-Diaminobenzidine (DAB) tetrahydrochloride | IHC staining agent | Hello Bio [hellobio.com]

- 3. 3,3-二氨基联苯胺 四盐酸盐 水合物 ≥96% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 3,3'-Diaminobenzidine tetrahydrochloride hydrate | 868272-85-9 [chemicalbook.com]

- 5. 3,3′-Diaminobenzidine =96 868272-85-9 [sigmaaldrich.com]

- 6. 868272-85-9(DAB tetrahydrochloride hydrate) | Kuujia.com [kuujia.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. This compound | C12H18Cl4N4 | CID 23892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. researchgate.net [researchgate.net]

- 12. albertbio.com [albertbio.com]

- 13. chemos.de [chemos.de]

The Cornerstone of Chromogenic Detection: A Technical Guide to 3,3'-Diaminobenzidine Tetrahydrochloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 3,3'-Diaminobenzidine (DAB) tetrahydrochloride, a critical reagent in molecular biology and pathology. This document details its chemical structure, properties, and its pivotal role as a chromogenic substrate in various laboratory techniques. Detailed experimental protocols for its application in immunohistochemistry (IHC) and Western blotting are provided, alongside a discussion of the quantitative analysis of DAB staining. Furthermore, this guide illustrates the use of DAB in visualizing key signaling pathways, with a focus on apoptosis.

Core Structure and Chemical Properties

3,3'-Diaminobenzidine (DAB) is an organic compound with the chemical formula (C₆H₃(NH₂)₂)₂.[1] The tetrahydrochloride salt (DAB-4HCl) is the water-soluble form commonly used in laboratory settings.[1] Its structure is characterized by two connected phenyl rings with two adjacent amine groups on each ring. This specific arrangement of amine groups is crucial for its function as a chromogenic substrate.

Chemical Identifiers and Physical Properties:

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₈Cl₄N₄ | [2] |

| Molecular Weight | 360.11 g/mol | [2][3] |

| CAS Number | 7411-49-6 | [1] |

| Appearance | White to light brown powder or crystals | [4] |

| Solubility in Water | 50 mg/mL | [4] |

| Melting Point | ~280 °C (decomposes) | [4] |

| Storage | -20°C, protected from light | [4][5] |

Mechanism of Action in Chromogenic Detection

The primary application of DAB-4HCl is as a chromogen for horseradish peroxidase (HRP) enzyme in various staining procedures.[6] The reaction mechanism involves the oxidation of DAB by hydrogen peroxide (H₂O₂), a reaction catalyzed by HRP. This enzymatic reaction results in the formation of an insoluble, brown-colored polymer precipitate at the site of the HRP enzyme.[7] This localized precipitate allows for the visualization of the target protein or nucleic acid that the HRP-conjugated antibody or probe has bound to.

Experimental Protocols

Immunohistochemistry (IHC) Staining

DAB-based IHC is a cornerstone technique for localizing proteins within tissue sections. The following is a generalized protocol for paraffin-embedded tissues.

Reagent Preparation:

-

DAB Stock Solution (1% w/v): Dissolve 100 mg of DAB tetrahydrochloride in 10 mL of distilled water. Aliquot and store at -20°C.[8]

-

Hydrogen Peroxide Stock Solution (0.3% v/v): Add 10 µL of 30% H₂O₂ to 1 mL of distilled water. Prepare fresh.[8]

-

DAB Working Solution: Immediately before use, mix 50 µL of 1% DAB stock solution and 50 µL of 0.3% H₂O₂ stock solution in 1 mL of Phosphate Buffered Saline (PBS).[9]

Staining Procedure:

-

Deparaffinization and Rehydration: Immerse slides in xylene followed by a graded series of ethanol (100%, 95%, 70%) and finally in distilled water.[10]

-

Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) using an appropriate buffer (e.g., citrate buffer pH 6.0 or Tris-EDTA pH 9.0) as required for the primary antibody.[11]

-

Endogenous Peroxidase Blocking: Incubate sections in 3% hydrogen peroxide in methanol or PBS for 10-15 minutes to quench endogenous peroxidase activity.[10]

-

Blocking: Incubate with a blocking solution (e.g., 5% normal serum in PBS with 0.1% Triton X-100) for 30-60 minutes to prevent non-specific antibody binding.[6]

-

Primary Antibody Incubation: Incubate with the primary antibody at its optimal dilution for 1-2 hours at room temperature or overnight at 4°C.[6]

-

Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 30-60 minutes at room temperature.[6]

-

Chromogen Development: Apply the freshly prepared DAB working solution and incubate for 2-10 minutes, monitoring the color development under a microscope.[6]

-

Counterstaining: Counterstain with hematoxylin to visualize cell nuclei.[9]

-

Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and then mount with a permanent mounting medium.[9]

Western Blotting

DAB is also utilized for the colorimetric detection of proteins on Western blot membranes.

Reagent Preparation:

-

DAB Solution: Dissolve 50 mg of DAB tetrahydrochloride in 100 mL of Tris-Buffered Saline (TBS).[12][13]

-

DAB Working Solution: Immediately before use, add 10 µL of 30% H₂O₂ to the 100 mL DAB solution.[12][13]

Detection Procedure:

-

Blocking: After protein transfer, block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.[12]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody at its optimal dilution overnight at 4°C.[12]

-

Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

-

Washes: Wash the membrane thoroughly with TBST after each antibody incubation step.[12]

-

Chromogen Development: Immerse the membrane in the DAB working solution until brown bands appear (typically 1-15 minutes).[12][13]

-

Stopping the Reaction: Stop the reaction by rinsing the membrane with distilled water.[13]

Quantitative Analysis of DAB Staining

It is important to note that DAB staining is generally considered a semi-quantitative method.[3] The intensity of the brown precipitate is not strictly proportional to the amount of antigen present due to the enzymatic amplification of the signal.[3] However, semi-quantitative analysis can be performed using image analysis software.

Methods for Quantification:

| Method | Description | Software Examples |

| H-Score | A score is calculated by multiplying the percentage of stained cells at each intensity level (0-3+) and summing the results. | ImageJ, QuPath |

| Area Fraction | The percentage of the total tissue area that is positively stained is measured. | ImageJ, CellProfiler |

| Optical Density | The intensity of the brown stain is measured, though this is less reliable for absolute quantification. | ImageJ |

Visualization of Signaling Pathways: Apoptosis

DAB-based IHC is instrumental in visualizing the spatial distribution of key proteins involved in signaling pathways within tissues. A prominent example is the study of apoptosis (programmed cell death).

Apoptosis Detection using DAB-IHC:

Key proteins in the apoptotic pathway, such as cleaved caspase-3 (an executioner caspase) and members of the Bcl-2 family (regulators of apoptosis), can be detected using specific primary antibodies.[9][14] The resulting brown DAB stain highlights the cells undergoing apoptosis, providing valuable information on the location and extent of cell death within a tissue.

Below is a DOT script for a diagram illustrating the experimental workflow for detecting cleaved caspase-3 in tissue sections using DAB-IHC.

The following DOT script visualizes a simplified intrinsic apoptosis signaling pathway, highlighting the roles of Bcl-2 and Caspase-3, which are often studied using DAB-IHC.

Conclusion

3,3'-Diaminobenzidine tetrahydrochloride remains an indispensable tool in the arsenal of researchers and diagnosticians. Its ability to produce a stable and distinct colored precipitate upon enzymatic reaction provides a robust method for the visualization of proteins and nucleic acids in a variety of experimental contexts. A thorough understanding of its chemical properties, mechanism of action, and the nuances of its application in techniques like IHC and Western blotting is crucial for obtaining reliable and reproducible results. This guide provides a solid foundation for the effective utilization of DAB-4HCl in research and drug development.

References

- 1. biotium.com [biotium.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. biocare.net [biocare.net]

- 5. SignalStain® DAB Substrate Kit | Cell Signaling Technology [cellsignal.com]

- 6. nordiqc.org [nordiqc.org]

- 7. Immunohistochemistry-based investigation of MYC, BCL2, and Ki-67 protein expression and their clinical impact in diffuse large B-cell lymphoma in upper Northern Thailand - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 9. 2.10. Immunohistochemistry Analysis of Bcl-2-Associated X Protein (BAX) and B-Cell Lymphoma/Leukemia-2 (BCL-2) [bio-protocol.org]

- 10. benchchem.com [benchchem.com]

- 11. bitesizebio.com [bitesizebio.com]

- 12. benchchem.com [benchchem.com]

- 13. SignalStain® DAB Substrate Kit | Cell Signaling Technology [awsprod-cellsignal.com]

- 14. Cancer Histology Core [pathbio.med.upenn.edu]

The Role of 3,3'-Diaminobenzidine (DAB) in Immunohistochemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of 3,3'-Diaminobenzidine (DAB), a widely used chromogen in immunohistochemistry (IHC). We will explore its fundamental mechanism of action, detail its application in experimental protocols, discuss its advantages and limitations, and present a quantitative overview of its use in protein localization and quantification within tissue samples.

Introduction: The Core Function of DAB in IHC

Immunohistochemistry is a powerful technique that enables the visualization of specific antigens (typically proteins) within the context of tissue architecture.[1] The core principle involves using an antibody to specifically bind to the target antigen. This binding event is then made visible through a detection system. In one of the most common methods, this detection is achieved enzymatically, with Horseradish Peroxidase (HRP) being the most frequently used enzyme.

This is where 3,3'-Diaminobenzidine (DAB) plays its critical role. DAB is a chromogenic substrate for the HRP enzyme.[2][3] When applied to the tissue section, HRP catalyzes a reaction that converts the soluble DAB into a stable, insoluble, and distinctly brown-colored precipitate.[2][4][5][6] This precipitate deposits directly at the site of the HRP enzyme, which is bound to the target antigen via antibodies. Consequently, the brown stain precisely marks the location of the antigen of interest within the cell or tissue, allowing for visualization with a standard light microscope.[5][7]

Mechanism of Action: The HRP-DAB Reaction

The visualization of antigens using DAB is a result of a direct enzymatic reaction. The process is contingent on the presence of HRP conjugated to a secondary antibody, which in turn is bound to the primary antibody recognizing the target antigen. The reaction is initiated by the addition of hydrogen peroxide (H₂O₂), the oxidizing agent.[8]

The HRP enzyme catalyzes the transfer of electrons from the DAB substrate to the hydrogen peroxide.[9][10] This oxidation of DAB monomers causes them to polymerize.[10] This polymerization process forms a large, insoluble complex that precipitates out of the solution at the precise location of the enzymatic activity.[4][6][10] The resulting polymer is a dark brown color, providing excellent contrast against the blue or purple of a nuclear counterstain like hematoxylin.[11][12]

Standard Immunohistochemistry Workflow Using DAB

The application of DAB is a critical step within a larger, multi-stage IHC protocol. A generalized workflow is presented below, highlighting the sequence of events leading to the final visualization. Each step is crucial for ensuring specific and robust staining results.

Detailed Experimental Protocol for DAB Staining

This protocol provides a general framework for DAB-based IHC on formalin-fixed, paraffin-embedded (FFPE) tissue sections. Optimization of incubation times, antibody concentrations, and antigen retrieval methods is essential for each specific antibody and tissue type.[9]

Safety Precaution: DAB is a potential carcinogen and should be handled with appropriate personal protective equipment (gloves, lab coat, eye protection).[2][11] All waste containing DAB should be disposed of according to institutional and local regulations.[1]

Reagents and Materials:

-

FFPE tissue sections on slides

-

Xylene and graded ethanol series (100%, 95%, 70%, 50%)

-

Deionized water

-

Antigen retrieval buffer (e.g., Citrate buffer pH 6.0 or EDTA buffer pH 8.0)

-

Wash buffer (e.g., PBS or TBS with 0.05% Tween-20)

-

Peroxidase blocking solution (e.g., 3% H₂O₂ in methanol)

-

Blocking serum (from the same species as the secondary antibody)

-

Primary antibody (diluted in antibody diluent)

-

HRP-conjugated secondary antibody

-

DAB substrate kit (typically contains a stable peroxide buffer and a DAB chromogen concentrate)

-

Hematoxylin counterstain

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene: 2 times for 10 minutes each.[13]

-

Immerse in 100% ethanol: 2 times for 10 minutes each.[13]

-

Immerse in 95% ethanol: 1 time for 5 minutes.[13]

-

Immerse in 70% ethanol: 1 time for 5 minutes.[13]

-

Immerse in 50% ethanol: 1 time for 5 minutes.[13]

-

Rinse thoroughly with deionized water.[13]

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval (HIER) by immersing slides in pre-heated retrieval buffer and incubating (e.g., 20-40 minutes at 95-100°C).

-

Allow slides to cool to room temperature (approx. 20-30 minutes).

-

Rinse slides in wash buffer.

-

-

Peroxidase Blocking:

-

Incubate sections with 3% H₂O₂ for 5-15 minutes to quench endogenous peroxidase activity.[13]

-

Rinse slides with wash buffer (3 times for 5 minutes each).

-

-

Blocking:

-

Incubate sections with blocking serum for 15-60 minutes at room temperature to prevent non-specific antibody binding.[13]

-

Drain excess blocking serum (do not rinse).

-

-

Primary Antibody Incubation:

-

Secondary Antibody Incubation:

-

Rinse slides with wash buffer (3 times for 5 minutes each).

-

Apply HRP-conjugated secondary antibody.

-

Incubate for 30-60 minutes at room temperature.[14]

-

-

DAB Substrate Development:

-

Rinse slides with wash buffer (3 times for 5 minutes each).

-

Prepare the DAB working solution immediately before use by mixing the DAB chromogen and buffer according to the manufacturer's instructions (e.g., 1 drop of chromogen per 1 mL of buffer).[2]

-

Apply the DAB solution to the sections, ensuring complete coverage.

-

Incubate for 2-10 minutes.[11] Monitor color development under a microscope. The reaction should be stopped when a clear brown signal is observed at the antigen site with minimal background.[15]

-

Stop the reaction by immersing the slides in deionized water.[14]

-

-

Counterstaining:

-

Immerse slides in hematoxylin for 1-2 minutes.

-

"Blue" the hematoxylin by rinsing in running tap water or a bluing agent.

-

-

Dehydration and Mounting:

-

Dehydrate the sections through a graded series of ethanol (e.g., 70%, 95%, 100%).

-

Clear in xylene.

-

Apply a coverslip using a permanent mounting medium.

-

Data Presentation and Quantification

While powerful for localization, quantifying DAB staining presents unique challenges. Unlike fluorescent signals, the DAB precipitate does not adhere to the Beer-Lambert law, meaning the intensity of the brown stain is not strictly proportional to the concentration of the target antigen.[16] Therefore, DAB-based IHC is primarily considered a semi-quantitative technique.[16]

However, several methods have been developed to objectively assess DAB staining:

-

H-Score (Histoscore): This is a common method that combines both the intensity of the stain and the percentage of cells stained at that intensity.[17] Pathologists or image analysis software assign an intensity score (e.g., 0 for no staining, 1+ for weak, 2+ for moderate, 3+ for strong) and determine the percentage of cells at each level. The final H-score is calculated, often with a formula like: H-score = 1(% of 1+ cells) + 2(% of 2+ cells) + 3*(% of 3+ cells), yielding a value between 0 and 300.[17]

-

Area Quantification: Digital image analysis software (such as ImageJ/Fiji or QuPath) can be used to segment the image based on color.[18][19] By setting a color threshold for the brown DAB stain, the software can calculate the total area of positive staining, which can then be expressed as a percentage of the total tissue area.[16]

-

Cell Counting: In some applications, the goal is simply to count the number of positive cells within a defined area.

The table below summarizes the key characteristics, advantages, and disadvantages of using DAB as a chromogen in IHC.

| Feature | Description | Advantages | Disadvantages |

| Signal Type | Chromogenic (Enzymatic) | Stable, permanent signal; viewable with a standard light microscope. | Signal is not directly proportional to antigen amount (semi-quantitative).[16] |

| Color & Contrast | Dark Brown Precipitate | Excellent contrast with blue/purple counterstains like hematoxylin.[12] | Brown color can be obscured by melanin pigment in tissues like skin or retina.[7] |

| Stability | High | The precipitate is insoluble in alcohol and xylene, allowing for standard dehydration and permanent mounting.[4][20] The stain does not fade over time, making slides suitable for long-term archiving.[12][21] | Not applicable. |

| Sensitivity | High | Modern DAB kits and signal amplification techniques (e.g., ABC, polymer-based) provide high sensitivity.[11][22] | High sensitivity can sometimes lead to higher background if blocking steps are insufficient. |

| Multiplexing | Possible but limited | Heat stability allows for use in sequential multiplex IHC/ISH protocols.[4] | Co-localized antigens are difficult to distinguish as the brown precipitate can mask other chromogens.[21] Best suited for antigens in different cellular compartments. |

| Safety | Potential Carcinogen | Not applicable. | Requires careful handling with PPE and specific disposal procedures.[1][11] |

| Quantification | Semi-Quantitative | Can be quantified using methods like H-score or area analysis with digital pathology software.[17][18] | Intensity-based quantification is not linear and can be variable.[16] The reaction is time-sensitive and difficult to control perfectly.[16] |

References

- 1. zyagen.com [zyagen.com]

- 2. DAB Substrate Kit [bdbiosciences.com]

- 3. An Introduction to Horseradish Peroxidase (HRP) and Its Applications [sigmaaldrich.com]

- 4. sinobiological.com [sinobiological.com]

- 5. ESBE Scientific - DAB Substrate Kit [en.esbe.com]

- 6. help: the principle of DAB reaction - Immunology and Histology [protocol-online.org]

- 7. Intro to Immunohistochemistry (IHC) Staining: Steps & Best Practices [leicabiosystems.com]

- 8. antibodiesinc.com [antibodiesinc.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. youtube.com [youtube.com]

- 11. DAB Substrate Kit (1000 Tests) - VitroVivo Biotech [vitrovivo.com]

- 12. stagebio.com [stagebio.com]

- 13. Chromogenic IHC Staining Protocol of Paraffin-embedded Tissue: R&D Systems [rndsystems.com]

- 14. alzforum.org [alzforum.org]

- 15. Immunohistochemistry (IHC) Tips [immunohistochemistry.us]

- 16. researchgate.net [researchgate.net]

- 17. Deep learning-based H-score quantification of immunohistochemistry-stained images - PMC [pmc.ncbi.nlm.nih.gov]

- 18. DAB-quant: An open-source digital system for quantifying immunohistochemical staining with 3,3′-diaminobenzidine (DAB) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. youtube.com [youtube.com]

- 20. biocare.net [biocare.net]

- 21. IHC detection systems: Advantages and Disadvantages [bio-techne.com]

- 22. Which DAB ? - 2BScientific [2bscientific.com]

An In-Depth Technical Guide to Chromogenic Substrates in Histology

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of chromogenic substrates used in histological applications, including immunohistochemistry (IHC) and in situ hybridization (ISH). It details the mechanisms of action, comparative performance, and detailed protocols for the most common chromogenic systems.

Core Principles of Chromogenic Detection

Chromogenic detection methods are fundamental to histology, enabling the visualization of specific antigens or nucleic acid sequences within the context of tissue morphology. The basic principle involves an enzyme, typically conjugated to a secondary antibody or a probe, that catalyzes a reaction with a soluble substrate. This enzymatic reaction converts the substrate into an insoluble, colored precipitate that deposits at the target site, allowing for visualization with a standard bright-field microscope. The most commonly used enzymes in these applications are Horseradish Peroxidase (HRP) and Alkaline Phosphatase (AP).

The choice of enzyme and substrate is critical and depends on several factors, including the target's expression level, the tissue type, and whether single or multiplex staining is required.

Enzyme Systems and Their Substrates

The two primary enzyme systems used in chromogenic detection are Horseradish Peroxidase (HRP) and Alkaline Phosphatase (AP). Each enzyme has a variety of substrates that produce different colors and have distinct properties.

Horseradish Peroxidase (HRP) Substrates

HRP is a widely used enzyme due to its high turnover rate and stability. It catalyzes the oxidation of its substrates in the presence of hydrogen peroxide.

-

3,3'-Diaminobenzidine (DAB): The most common HRP substrate, producing a robust and permanent brown precipitate that is insoluble in alcohol and other organic solvents. This makes it ideal for protocols that require dehydration and permanent mounting.

-

3-Amino-9-Ethylcarbazole (AEC): Yields a red precipitate that is soluble in alcohol, requiring an aqueous mounting medium. Its red color provides good contrast with blue hematoxylin counterstains and is useful in tissues with endogenous melanin or other brown pigments.

-

3,3',5,5'-Tetramethylbenzidine (TMB): Produces a blue precipitate and is highly sensitive. While more commonly used in ELISAs, it can be adapted for histological applications.

Alkaline Phosphatase (AP) Substrates

AP is often used in applications where endogenous peroxidase activity in the tissue could cause background staining.

-

5-Bromo-4-Chloro-3-Indolyl Phosphate/Nitro Blue Tetrazolium (BCIP/NBT): This combination is a widely used substrate for AP, producing a dark blue or purple precipitate that is insoluble in alcohol.

-

Fast Red: As its name suggests, this substrate produces a bright red precipitate. Similar to AEC, it is soluble in alcohol and requires an aqueous mounting medium. Its vibrant color is advantageous for double-staining applications.

Comparative Analysis of Common Chromogenic Substrates

The selection of a chromogenic substrate is a critical step in the design of an IHC or ISH experiment. The following table summarizes the key characteristics of the most frequently used substrates to aid in this decision-making process.

| Substrate | Enzyme | Precipitate Color | Solubility in Alcohol | Stability | Relative Sensitivity | Key Advantages | Key Disadvantages |

| DAB | HRP | Brown | Insoluble | High | High | Permanent staining, good for multiplexing, high contrast. | Can be obscured by melanin in pigmented tissues. |

| AEC | HRP | Red | Soluble | Moderate | Moderate | Good contrast with hematoxylin, useful in pigmented tissues. | Fades over time, requires aqueous mounting. |

| TMB | HRP | Blue | Soluble | Moderate | High | High sensitivity. | Less commonly used in IHC, precipitate can be less stable. |

| BCIP/NBT | AP | Blue/Purple | Insoluble | High | High | High sensitivity, good for ISH. | Can sometimes produce diffuse staining. |

| Fast Red | AP | Red | Soluble | Moderate | High | Bright, intense color, good for double staining. | Fades over time, requires aqueous mounting. |

Signaling Pathways and Experimental Workflows

General Immunohistochemistry (IHC) Workflow

The following diagram illustrates the key steps in a typical chromogenic IHC experiment, from tissue preparation to final visualization.

Enzymatic Reactions of HRP and AP

The core of chromogenic detection is the enzymatic conversion of a soluble substrate into an insoluble colored product.

Detailed Experimental Protocols

The following are representative protocols for chromogenic IHC. Note: These are starting points and may require optimization for specific antibodies, tissues, and targets.

Protocol for Chromogenic IHC on Paraffin-Embedded Sections using HRP-DAB

Materials:

-

Xylene

-

Ethanol (100%, 95%, 70%)

-

Deionized water

-

Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)

-

3% Hydrogen peroxide

-

Blocking buffer (e.g., 5% normal goat serum in PBS)

-

Primary antibody

-

HRP-conjugated secondary antibody

-

DAB chromogen kit

-

Hematoxylin counterstain

-

Permanent mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene: 2 changes, 10 minutes each.

-

Immerse in 100% ethanol: 2 changes, 10 minutes each.

-

Immerse in 95% ethanol: 5 minutes.

-

Immerse in 70% ethanol: 5 minutes.

-

Rinse in deionized water.

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval (HIER) by incubating slides in antigen retrieval buffer at 95-100°C for 20-30 minutes.

-

Allow slides to cool to room temperature.

-

-

Peroxidase Blocking:

-

Incubate sections in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.

-

Rinse with wash buffer (e.g., PBS with 0.05% Tween-20).

-

-

Blocking:

-

Incubate with blocking buffer for 30-60 minutes to prevent non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Incubate with primary antibody at the optimized dilution for 1 hour at room temperature or overnight at 4°C.

-

-

Secondary Antibody Incubation:

-

Rinse with wash buffer.

-

Incubate with HRP-conjugated secondary antibody for 30-60 minutes at room temperature.

-

-

Chromogenic Detection:

-

Rinse with wash buffer.

-

Prepare and apply DAB substrate solution according to the manufacturer's instructions.

-

Incubate for 5-10 minutes, or until the desired color intensity is reached.

-

Stop the reaction by rinsing with deionized water.

-

-

Counterstaining:

-

Counterstain with hematoxylin for 1-2 minutes.

-

"Blue" the hematoxylin in running tap water.

-

-

Dehydration and Mounting:

-

Dehydrate through graded ethanols and xylene.

-

Mount with a permanent mounting medium.

-

Protocol for Chromogenic IHC on Frozen Sections using AP-Fast Red

Materials:

-

Acetone or methanol (for fixation)

-

PBS

-

Blocking buffer (e.g., 5% normal goat serum in PBS)

-

Primary antibody

-

AP-conjugated secondary antibody

-

Fast Red chromogen kit

-

Hematoxylin counterstain

-

Aqueous mounting medium

Procedure:

-

Fixation:

-

Fix air-dried frozen sections in cold acetone or methanol for 10 minutes.

-

Air dry and rinse with PBS.

-

-

Blocking:

-

Incubate with blocking buffer for 30-60 minutes.

-

-

Primary Antibody Incubation:

-

Incubate with primary antibody at the optimized dilution for 1 hour at room temperature.

-

-

Secondary Antibody Incubation:

-

Rinse with wash buffer.

-

Incubate with AP-conjugated secondary antibody for 30-60 minutes at room temperature.

-

-

Chromogenic Detection:

-

Rinse with wash buffer.

-

Prepare and apply Fast Red substrate solution according to the manufacturer's instructions.

-

Incubate for 10-20 minutes, monitoring color development.

-

Stop the reaction by rinsing with deionized water.

-

-

Counterstaining:

-

Counterstain with hematoxylin for 1 minute.

-

Rinse gently with water.

-

-

Mounting:

-

Mount with an aqueous mounting medium.

-

Logical Framework for Substrate Selection

Choosing the appropriate chromogenic substrate is a critical decision in experimental design. The following flowchart provides a logical framework to guide this selection process.

The Discovery and Enduring Legacy of Diaminobenzidine (DAB) as a Cornerstone Chromogen in Biological Research

A deep dive into the history, chemical properties, and versatile applications of 3,3'-Diaminobenzidine (DAB), a molecule that has illuminated cellular landscapes for over half a century.

For researchers, scientists, and drug development professionals, the visualization of molecular processes within cells and tissues is paramount. Among the arsenal of techniques available, immunohistochemistry (IHC) stands as a powerful and widely used method. Central to this technique is the chromogen, a substance that, upon enzymatic reaction, produces a colored precipitate, thereby revealing the location of a target antigen. In this in-depth technical guide, we explore the history, discovery, and core principles of one of the most robust and widely utilized chromogens: 3,3'-Diaminobenzidine, or DAB.

A Historical Perspective: The Genesis of a Workhorse Chromogen

The story of DAB's prominence in histochemistry begins in the mid-1960s. While various chromogens were available, many suffered from limitations such as low sensitivity, instability, or the production of crystalline or alcohol-soluble reaction products. The breakthrough came in 1966 when Richard C. Graham, Jr. and Morris J. Karnovsky at Harvard Medical School published their seminal paper, "The early stages of absorption of injected horseradish peroxidase in the proximal tubules of mouse kidney: ultrastructural cytochemistry by a new technique."[1] This paper was the first to describe the use of DAB as an electron donor for horseradish peroxidase (HRP) in ultrastructural cytochemistry.

Karnovsky reasoned that an ideal substrate for HRP would yield a stable, osmiophilic, and electron-dense reaction product suitable for electron microscopy.[2] Test-tube experiments confirmed that DAB, when oxidized by HRP in the presence of hydrogen peroxide, formed an insoluble polymer that could be subsequently osmicated to produce a highly electron-dense precipitate.[1] This discovery was revolutionary, providing researchers with a highly sensitive and reliable method to visualize the subcellular localization of proteins and other antigens with unprecedented detail.

The impact of Graham and Karnovsky's work was profound, and their HRP-DAB method quickly became a cornerstone of both light and electron microscopy. Its adoption was further accelerated by the development of techniques to conjugate HRP to antibodies, opening the door for the widespread use of DAB in immunohistochemistry as we know it today.

A second key innovation in the application of DAB came in 1982, when A. R. Maranto introduced the concept of DAB photooxidation.[3][4] This technique involves the irradiation of a fluorescent dye-filled neuron with intense light in the presence of DAB. The excited fluorophore generates reactive oxygen species that oxidize DAB, resulting in the formation of an electron-dense polymer within the labeled cell.[3][4][5] This ingenious method provided a way to correlate fluorescent light microscopy observations with ultrastructural analysis by electron microscopy.

The Chemistry of Visualization: The HRP-DAB Reaction